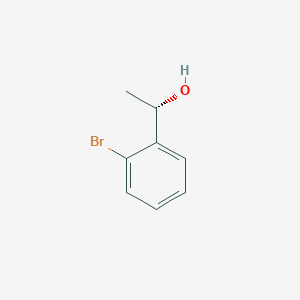

(S)-1-(2-Bromophenyl)Ethanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(1S)-1-(2-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLZSFZSPIUINR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921381 | |

| Record name | 1-(2-Bromophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114446-55-8 | |

| Record name | 1-(2-Bromophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-Bromo-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enantioselective Synthesis and Stereocontrol of S 1 2 Bromophenyl Ethanol

Biocatalytic Approaches for Chiral Alcohol Production

Biocatalysis leverages the complex and highly selective nature of enzymes and whole-cell systems to produce optically pure stereoisomers. nih.gov For chiral alcohols like (S)-1-(2-Bromophenyl)Ethanol, two primary biocatalytic strategies are employed: the asymmetric reduction of a prochiral ketone precursor and the kinetic resolution of a racemic alcohol mixture. These methods eliminate the need for toxic metals or expensive complex hydrides often used in conventional synthesis. semanticscholar.org

The most direct biocatalytic route to this compound is the asymmetric reduction of its corresponding prochiral ketone, 1-(2-Bromophenyl)ethanone. This transformation is mediated by carbonyl reductases (ketoreductases) found in various microorganisms, which utilize cofactors like NADH or NADPH. nih.gov Using whole-cell biocatalysts is often preferred as it circumvents the high cost of isolating enzymes and regenerating expensive cofactors. nih.gov

Various yeast strains have been identified as effective biocatalysts for the asymmetric reduction of aromatic ketones. Among these, the marine-derived yeast Rhodotorula mucilaginosa has proven to be a highly active and selective whole-cell biocatalyst for producing chiral alcohols. dntb.gov.uaresearchgate.net Studies have demonstrated its capability in catalyzing the reduction of 1-(2-Bromophenyl)ethanone to yield the corresponding alcohol. semanticscholar.orgmdpi.com To enhance stability and reusability, R. mucilaginosa cells are often immobilized on support matrices such as agar (B569324), calcium alginate, or chitosan. researchgate.net This immobilization is a simple procedure that causes minimal pollution and prepares the biocatalyst for potential industrial-scale applications. researchgate.net

Other yeasts, such as Geotrichum candidum, have also shown promising results in the bioreduction of similar aromatic ketones, highlighting the diverse range of microorganisms available for these stereoselective transformations. nih.govsemanticscholar.org

To maximize the efficiency of the biocatalytic process, several reaction parameters must be optimized. For the bioreduction of 1-(2-Bromophenyl)ethanone using immobilized Rhodotorula mucilaginosa, key factors include pH, temperature, and substrate concentration.

Immobilized R. mucilaginosa cells exhibit remarkable stability and efficiency under optimized conditions. For instance, cells immobilized on an agar matrix show a significant increase in pH tolerance (pH 3.5–9) and improved thermal stability compared to free cells. researchgate.net Research has shown that these immobilized cells can retain 90% of their initial activity after being stored for 60 days at 4°C and can be reused for at least six cycles with almost no loss in activity. semanticscholar.orgresearchgate.net The recyclability of the biocatalyst is a crucial factor for the economic viability of the process. semanticscholar.org

The table below summarizes the effect of immobilization on the operational stability of R. mucilaginosa in the reduction of 1-(2-Bromophenyl)ethanone.

| Parameter | Free Cells | Agar-Immobilized Cells | Reference |

| Optimal pH Range | Narrower | Broader (pH 3.5-9) | researchgate.net |

| Thermal Stability | Lower | Significantly Improved | semanticscholar.orgresearchgate.net |

| Storage Stability (4°C) | Lower | Retained 90% activity after 60 days | researchgate.net |

| Reusability | Limited | Retained ~100% activity after 6 cycles | semanticscholar.orgresearchgate.net |

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 1-(2-Bromophenyl)ethanol (B1266410). This approach involves the selective transformation of one enantiomer, allowing the other to be isolated in high enantiomeric purity.

Enzymatic kinetic resolution using lipases is a widely used and effective method for separating racemic alcohols. Lipase (B570770) B from Candida antarctica (CALB) is a particularly robust and versatile biocatalyst for this purpose. researchgate.net The strategy involves the enantioselective acylation of the alcohol, where the lipase preferentially catalyzes the reaction of one enantiomer with an acyl donor, such as vinyl acetate. mdpi.comrsc.org

In a typical resolution of a racemic bromophenyl ethanol (B145695) derivative, CALB selectively acetylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. mdpi.com The resulting (S)-alcohol and the (R)-acetate can then be separated. For example, in the resolution of racemic 1-(4-bromophenyl)ethanol, the (S)-alcohol was obtained with 95% enantiomeric excess (ee). mdpi.com The reaction is often carried out in organic solvents like hexane (B92381) or tert-butyl ether. mdpi.comdss.go.th The efficiency and enantioselectivity of CALB can be influenced by the formulation of the enzyme (e.g., free, immobilized, or as cross-linked enzyme aggregates) and the reaction medium. rsc.orgnih.gov

The table below illustrates a typical outcome for the lipase-mediated kinetic resolution of a racemic bromophenyl ethanol.

| Product | Enantiomeric Excess (ee) | Yield | Reference |

| (S)-1-(4-Bromophenyl)ethanol | 95% | 37% | mdpi.com |

| (R)-1-(4-Bromophenyl)acetyl acetate | - | 51% | mdpi.com |

A classical chemical method for resolving racemic mixtures is through the formation of diastereomeric salts. advanceseng.com This technique involves reacting the racemic alcohol (or a derivative) with a single enantiomer of a chiral resolving agent. researchgate.net The reaction creates a mixture of two diastereomers which, unlike enantiomers, have different physical properties such as solubility. advanceseng.com

This difference in solubility allows for the separation of the diastereomers by fractional crystallization. rsc.org After separation, the desired enantiomer of the alcohol can be recovered by breaking the salt. This method is a well-established and feasible approach for the large-scale industrial resolution of chiral compounds. advanceseng.comrsc.org The key to a successful resolution is the selection of an appropriate chiral resolving agent that forms diastereomeric salts with a significant solubility difference. rsc.org

Enzymatic Resolution Strategies for Racemic Mixtures

Asymmetric Catalysis for Direct Synthesis

Direct asymmetric catalysis from 2-bromoacetophenone (B140003) represents the most atom-economical approach to this compound. This is predominantly achieved through the use of chiral catalysts that can differentiate between the enantiotopic faces of the carbonyl group.

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are powerful tools for the enantioselective reduction of prochiral ketones. These reactions typically employ ruthenium, rhodium, or iridium complexes coordinated to chiral ligands.

Iridium-catalyzed ATH has emerged as a highly efficient method for producing chiral alcohols with excellent enantioselectivity. rsc.org The catalysts are often generated in situ from an iridium precursor, such as [Ir(COD)Cl]₂, and a chiral ligand. A hydrogen source, typically isopropanol (B130326) or a formic acid/triethylamine azeotrope, is used to deliver the hydride to the ketone. rsc.orgethz.ch

Recent advancements have highlighted chiral (PCN)Ir complexes, which demonstrate high efficiency and enantioselectivity in the ATH of various ketones. organic-chemistry.orgnih.gov Ethanol has been successfully used as both a solvent and a hydrogen source, offering a practical and more environmentally benign alternative to other hydrogen donors. organic-chemistry.orgnih.gov For the synthesis of this compound, the reaction would involve the reduction of 2-bromoacetophenone using a chiral iridium complex. The choice of a ligand derived from a cinchona alkaloid, for instance, can steer the reaction to yield the desired (S)-enantiomer with high enantiomeric excess (ee). rsc.org

Table 1: Representative Iridium Catalysts for Asymmetric Transfer Hydrogenation

| Catalyst/Ligand System | Hydrogen Source | Typical Substrate | Potential Outcome for 2-bromoacetophenone |

|---|---|---|---|

| [Ir(COD)Cl]₂ + Cinchona Alkaloid-NNP Ligand | i-PrOH | Aromatic Ketones | High conversion, >98% ee for (S)-alcohol rsc.org |

| Chiral (PCN)Ir Complex | Ethanol | 1-Aryl-1-alkylethenes / Ketones | High yield, >98% ee organic-chemistry.orgnih.gov |

This table is illustrative of catalyst systems and their potential application, based on reported performance with analogous substrates.

Ruthenium-based catalysts are among the most widely studied for the ATH of ketones. ua.es The archetypal catalyst system consists of a ruthenium precursor, like [RuCl₂(p-cymene)]₂, and a chiral N-tosylated diamine ligand, such as (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). In a basic medium with a hydrogen donor like isopropanol or formic acid, these catalysts efficiently reduce a wide array of aromatic ketones to their corresponding chiral alcohols. dicp.ac.cn

For the synthesis of this compound, a catalyst generated from a ruthenium(II) precursor and an appropriate chiral ligand would be employed. The stereochemical outcome is dependent on the chirality of the ligand used. For example, complexes of the type trans-[RuCl₂{PPh₂(OEt)}{(R,R)-Ph-pybox}] have been shown to produce (S)-alcohols from various aromatic ketones with high conversion and enantioselectivity (up to 96% ee). mdpi.com The reaction proceeds via a metal-hydride intermediate that selectively transfers hydrogen to one face of the ketone. mdpi.com

Table 2: Ruthenium-Catalyzed ATH of Aromatic Ketones

| Catalyst System | Ligand | Hydrogen Source | Typical ee | Product Configuration |

|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | >95% | (R)-Alcohol dicp.ac.cn |

| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ | >95% | (S)-Alcohol dicp.ac.cn |

This table demonstrates how ligand chirality dictates the product's stereochemistry.

Organocatalysis offers a metal-free alternative for asymmetric synthesis, mitigating concerns about toxic metal contamination in the final product. caltech.edu These reactions utilize small, chiral organic molecules to catalyze transformations with high enantioselectivity. While less common than metal-catalyzed methods for ketone reductions, organocatalytic approaches like hydrosilylation followed by hydrolysis are viable.

A prominent example involves the use of chiral imidazolidinones, which can activate aldehydes for a variety of reactions. caltech.edu For ketone reductions, a related strategy could involve a chiral Brønsted acid or a hydrogen-bonding catalyst like a squaramide to activate the ketone towards a hydride source. sci-hub.se For instance, proline-catalyzed additions to 2-aryl-substituted indolenones have successfully created chiral centers adjacent to an aryl group, demonstrating the potential of organocatalysis in managing sterically demanding substrates similar to 2-bromoacetophenone. ruepinglab.com The development of a direct organocatalytic reduction of 2-bromoacetophenone would likely involve a chiral catalyst that forms a transient, activated intermediate with the ketone, guiding the approach of a reducing agent.

The success of transition metal-catalyzed asymmetric synthesis is critically dependent on the design of the chiral ligand. nih.gov The ligand creates a chiral environment around the metal center, which is responsible for the enantioselective discrimination of the substrate's prochiral faces. researchgate.net An effective chiral ligand should be sterically and electronically tunable, stable, and ideally, easy to synthesize. pitt.edu

Several classes of ligands have proven effective:

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust complexes with transition metals. Chiral elements can be introduced into the NHC backbone or on the N-substituents, allowing for fine-tuning of the catalyst's properties for optimal reactivity and selectivity. pitt.eduresearchgate.net

Phosphine Ligands: Chiral phosphines, such as BINAP and its derivatives, are foundational in asymmetric catalysis. Their electronic and steric properties can be systematically modified. nih.gov

Oxazoline-Containing Ligands: The rigid and planar structure of oxazolines makes them excellent components of chiral ligands, such as in Pybox and (PCN)Ir complexes. organic-chemistry.org

Axially Chiral Ligands: Ligands like BINOL and its derivatives possess axial chirality and have been used to create highly effective catalysts for a range of asymmetric transformations. nih.gov

For the synthesis of this compound, the ligand must create a chiral pocket that favors the delivery of a hydride to the Re face of 2-bromoacetophenone. The interplay between the ligand's steric bulk, the electronic nature of the aryl substituent on the ketone, and the metal center dictates the efficiency and stereochemical outcome of the reaction.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the broad reaction scope of chemical catalysis. core.ac.uknih.gov This strategy is particularly effective for producing chiral alcohols. The key step is the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone, using an alcohol dehydrogenase (ADH). uniovi.esmdpi.com

The process typically involves whole-cell biocatalysts (e.g., from Lactobacillus kefir or baker's yeast) or isolated ADH enzymes. mdpi.commdpi.com These enzymes exhibit exquisite stereoselectivity, often yielding products with >99% ee. A cofactor regeneration system, such as using glucose dehydrogenase (GDH) and glucose, is often employed to ensure catalytic turnover. mdpi.com Depending on the specific enzyme chosen (e.g., ADH-A from Rhodococcus sp. or LkADH from Lactobacillus kefir), either the (R) or (S) enantiomer can be selectively produced. mdpi.com

Table 3: Enzymes for Biocatalytic Reduction of Ketones

| Enzyme/Biocatalyst | Cofactor System | Typical Selectivity | Potential Application |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH-A) from Rhodococcus sp. | NAD(P)H | Often (R)-selective | Synthesis of (R)-alcohols uniovi.es |

| Alcohol Dehydrogenase (LkADH) from Lactobacillus kefir | NAD(P)H | Often (S)-selective | Synthesis of (S)-alcohols mdpi.com |

| Kluyveromyces polyspora ADH (KpADH) | GDH/Glucose | (S)-selective | Synthesis of (S)-diarylmethanols mdpi.com |

Control of Enantiomeric Excess (ee) in Synthesis

The control of enantiomeric excess (ee) is a critical aspect of synthesizing this compound, ensuring the production of the desired stereoisomer with high purity. Researchers have employed a variety of strategies, primarily centered around biocatalysis and chemical catalysis, to maximize the enantioselectivity of the reduction of the prochiral precursor, 2-bromoacetophenone.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the asymmetric reduction of ketones due to the high stereoselectivity often exhibited by enzymes. kfupm.edu.sa Alcohol dehydrogenases (ADHs) and ketoreductases, whether in isolated form or within whole-cell systems, are frequently used. kfupm.edu.sasrce.hr

One prominent biocatalyst is the secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH). Studies have shown that mutants of this enzyme can successfully reduce 2-bromoacetophenone to (S)-2-bromo-1-phenylethanol with excellent conversion and enantioselectivity (>99% ee). kfupm.edu.sa The presence and position of the bromine atom on the phenyl ring are crucial for the substrate's orientation in the enzyme's active site, which dictates the stereochemical outcome. kfupm.edu.sanih.gov For instance, while several TeSADH mutants produced (S)-2-bromo-1-phenylethanol with high ee, the same mutants yielded the (R)-enantiomer for other substituted halohydrins, highlighting the subtle electronic and steric effects of the substituents. nih.gov

Whole-cell biocatalysis using readily available organisms and plants has also been explored. The use of Daucus carota (carrot) roots is a well-established method for the enantioselective reduction of prochiral ketones. srce.hrnih.gov This method is advantageous due to its simplicity, low cost, and use of water as a solvent. nih.gov Another approach involves using environmental bacteria, such as Acinetobacter sp. 6.4T, for the kinetic resolution of racemic 1-(2-bromophenyl)ethanol. However, in this specific case, the oxidation of the racemic mixture did not proceed under the studied conditions, whereas other substituted phenylethanols were successfully resolved. srce.hr

The reaction medium also plays a significant role in controlling ee. The use of surfactants like Tween® 20 in bioreductions catalyzed by Daucus carota has been shown to enhance conversion rates while maintaining high enantioselectivity. srce.hrnih.gov Similarly, pH is a critical parameter; a study on the reduction of 4-bromoacetophenone by Aspergillus niger found that a pH of 7.0 resulted in the highest enantiomeric excess (99.9%) and conversion (94.7%). scialert.net

Interactive Data Table: Biocatalytic Reduction for Chiral Alcohol Synthesis Below is a summary of findings from various biocatalytic systems used to produce chiral halohydrins, demonstrating the control over enantiomeric excess.

| Precursor Ketone | Biocatalyst | Conditions | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

| 2-Bromoacetophenone | TeSADH Mutants (A85G/186A/C295A, P84S/I86A, ΔP84/A85G) | Tris-HCl buffer (pH 7.0), 30% 2-propanol, 50°C, 12h | (S)-2-Bromo-1-phenylethanol | >99 | >99 | kfupm.edu.sanih.gov |

| 2-Bromoacetophenone | TeSADH Mutant (I86A) | Tris-HCl buffer (pH 7.0), 30% 2-propanol, 50°C, 12h | (S)-2-Bromo-1-phenylethanol | 71 | >99 | kfupm.edu.sa |

| 4'-Bromoacetophenone | Daucus carota + 1.5% Tween® 20 | Water, Room Temperature | (S)-1-(4-bromophenyl)ethanol | 67 | 96 | srce.hrnih.gov |

| 4-Bromoacetophenone | Aspergillus niger | pH 7.0, 30°C, 48h | (R)-1-(4-bromophenyl)ethanol | 94.7 | 99.9 | scialert.net |

Chemical Catalysis and Other Methods

Asymmetric transfer hydrogenation (ATH) using metal-based catalysts with chiral ligands is a highly effective method for controlling enantioselectivity. A ruthenium-prolinamide catalytic system, specifically using a ligand with ortho-substituted isopropyl groups (L6), has been shown to be highly effective. acs.org When applied to the one-pot synthesis of β-hydroxy sulfones from 2-bromoacetophenone, the corresponding (S)-alcohol was produced with high yield and an outstanding 99.9% ee. acs.org The reaction conditions, such as solvent composition (water/isopropanol) and temperature (60 °C), were optimized to achieve full conversion without compromising enantioselectivity. acs.org

Another approach is the asymmetric Meerwein-Schmidt-Ponndorf-Verley (MSPV) reduction. The use of a chiral (S)-BINOL and AlMe3 catalyst system in toluene (B28343) for the reduction of α-bromoacetophenone yielded the corresponding alcohol with a 79% ee. wiley-vch.de

More novel methods include enantioselective electrosynthesis using chiral-imprinted electrodes. By creating mesoporous platinum electrodes imprinted with a chiral template, it is possible to direct the electrochemical reduction of a prochiral precursor. rsc.org This technique has been successfully applied to the reduction of 4-bromoacetophenone, achieving an enantiomeric excess of around 90%. rsc.org The key to high selectivity is the functionalization of the non-imprinted outer surface of the electrode to suppress non-specific racemic reactions. rsc.org

The synthesis of this compound has also been achieved with 84.2% ee via the reduction of 2-bromoacetophenone using a spiroaminoborate catalyst and subsequent hydrolysis. rsc.org

Interactive Data Table: Chemical Catalysis for this compound Synthesis This table summarizes results from various chemical catalysis methods for producing chiral brominated alcohols.

| Precursor Ketone | Catalytic System | Conditions | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| 2-Bromoacetophenone | [RuCl₂(p-cymene)]₂ / Ligand L6 | Water/IPA (1:1), 60°C, 6h | (S)-1-Phenyl-2-(phenylsulfonyl)ethan-1-ol* | 95 | 99.9 | acs.org |

| α-Bromoacetophenone | (S)-BINOL / AlMe₃ | Toluene, Room Temp, 16h | (S)-α-(Bromomethyl)benzyl alcohol | 93 | 79 | wiley-vch.de |

| 2-Bromoacetophenone | Spiroaminoborate / BH₃·DMS | THF, then NaOH | (S)-1-(2-Bromophenyl)-ethan-1-ol | 54.5 | 84.2 | rsc.org |

| 4-Bromoacetophenone | Chiral-imprinted mesoporous Pt electrode | NH₄Cl (pH 4.0) | 1-(4-bromophenyl)ethanol | N/A | ~90 | rsc.org |

Note: The product is a derivative formed in a one-pot reaction where the initial chiral alcohol is an intermediate.

Advanced Chemical Transformations and Derivatization of S 1 2 Bromophenyl Ethanol

Stereospecific Functional Group Interconversions

The chiral center in (S)-1-(2-Bromophenyl)ethanol makes stereoselectivity a critical consideration in its reactions.

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. In the case of this compound, this reaction leads to the formation of 2-bromoacetophenone (B140003). While this specific transformation results in the loss of the chiral center, the broader field of oxidizing similar chiral secondary alcohols often employs methods that aim for high efficiency and mild conditions to be compatible with various functional groups.

Biotransformation using microorganisms presents a green chemistry approach for such oxidations. For instance, various bacterial isolates have been studied for their ability to oxidize substituted phenylethanols. While some organisms selectively oxidize one enantiomer from a racemic mixture, leaving the other enriched, others can transform the alcohol to the corresponding ketone. srce.hr For example, whole cells of Acinetobacter sp. have been shown to be effective biocatalysts for the oxidation of racemic brominated phenylethanols, selectively oxidizing the (R)-enantiomer and leaving the (S)-enantiomer in high enantiomeric excess. srce.hr

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee) (%) |

| (RS)-1-(m-bromophenyl)ethanol | Acinetobacter 6.4T | (S)-1-(m-bromophenyl)ethanol | 56 | >99 |

| (RS)-1-(p-bromophenyl)ethanol | Acinetobacter 6.4T | (S)-1-(p-bromophenyl)ethanol | 44 | 46 |

| (RS)-1-(m-chlorophenyl)ethanol | Acinetobacter 6.4T | (S)-1-(m-chlorophenyl)ethanol | 74 | 85 |

| This table is based on findings from the biooxidation of substituted phenylethanols by bacterial cells. srce.hr |

Nucleophilic substitution at the chiral benzylic carbon of this compound can proceed via SN1 or SN2 mechanisms, which have distinct stereochemical outcomes. libretexts.orgchemicalnote.com

An SN2 reaction involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration. libretexts.org For this to occur, the hydroxyl group must first be converted into a better leaving group.

Conversely, an SN1 reaction proceeds through a planar carbocation intermediate, which can be attacked by a nucleophile from either face, typically resulting in a racemic or near-racemic mixture of products. chemicalnote.com The stability of the benzylic carbocation intermediate makes the SN1 pathway a possibility under appropriate conditions.

The choice of reagents and reaction conditions is therefore crucial in directing the stereochemical outcome of nucleophilic substitution reactions involving this alcohol.

The bromine atom on the phenyl ring of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds while preserving the stereochemistry at the alcohol center.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. gre.ac.uknih.gov This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules. rsc.orgresearchgate.net this compound can be coupled with various arylboronic acids to generate chiral 1-(biphenyl-2-yl)ethanol (B1266942) derivatives. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and preventing side reactions. rsc.org

A general scheme for this transformation is as follows:

This compound + Ar-B(OH)₂ --(Pd catalyst, Base)--> (S)-1-(2-Arylphenyl)ethanol

One-pot procedures that combine Suzuki-Miyaura coupling with subsequent enzymatic reductions have been developed to enhance synthetic efficiency. mdpi.com For example, a bromo-substituted ketone can undergo Suzuki coupling followed by an in-situ asymmetric reduction catalyzed by an alcohol dehydrogenase (ADH) to produce a chiral biaryl alcohol. mdpi.comuniovi.es

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing aryl alkynes, which are valuable intermediates in organic synthesis. wikipedia.org this compound can be reacted with various terminal alkynes to produce chiral 1-(2-alkynylphenyl)ethanol derivatives. The reaction is typically carried out under mild conditions, making it compatible with the chiral alcohol functionality. wikipedia.org

A general representation of the Sonogashira coupling is:

This compound + R-C≡CH --(Pd catalyst, Cu(I) co-catalyst, Base)--> (S)-1-(2-(Alkynyl)phenyl)ethanol

The Sonogashira reaction has been successfully applied in the synthesis of complex molecules, including glycoporphyrin hybrids. rsc.org

| Coupling Partner | Catalyst System | Product |

| Arylboronic Acid | Pd(OAc)₂/PPh₃ | (S)-1-(2-Arylphenyl)ethanol |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | (S)-1-(2-(Alkynyl)phenyl)ethanol |

| This table illustrates the general application of Suzuki-Miyaura and Sonogashira couplings. |

Cross-Coupling Reactions at the Bromine Center

Cascade and Multicomponent Reactions Incorporating this compound

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. d-nb.inforug.nlscispace.com These approaches offer significant advantages in terms of step economy, reduced waste, and the ability to construct complex molecules from simple precursors in a single operation. acs.orgarkat-usa.org

This compound, or its derivatives, can participate in such complex transformations. For instance, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization has been used to synthesize 2,3-disubstituted benzo[b]furans. organic-chemistry.org In a different example, a one-pot synthesis of (Z)-β-halovinyl ketones involves a cascade of Sonogashira coupling and hydrohalogenation. nih.gov

A chemoenzymatic cascade has been developed for the synthesis of stereochemically complex tetrahydroisoquinolines (THIQs). d-nb.info In one such sequence, a derivative of this compound could potentially be involved in a Pictet-Spengler reaction following enzymatic steps to create multiple chiral centers in a controlled manner. d-nb.info

Multicomponent reactions often involve the combination of three or more starting materials to form a single product that incorporates the majority of the atoms from the reactants. rug.nlscispace.comacs.orgrug.nl While specific MCRs directly employing this compound are not extensively documented in the initial search, its functional groups make it a plausible candidate for inclusion in the design of novel MCRs to generate libraries of chiral, complex molecules.

Formation of Chiral Intermediates for Complex Molecule Synthesis

The strategic location of the hydroxyl and bromo groups on this compound allows for its conversion into a range of versatile chiral intermediates, which are pivotal in the synthesis of pharmaceuticals and other complex molecular architectures.

A prominent application of this compound is its conversion to the corresponding chiral amine, (S)-1-(2-bromophenyl)ethylamine. This transformation is typically achieved through a two-step oxidation-transamination sequence.

First, the secondary alcohol is oxidized to its corresponding ketone, 2'-bromoacetophenone (B1265738) psu.edu. This oxidation can be carried out using various reagents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) psu.edu.

In the second step, the prochiral 2'-bromoacetophenone undergoes an asymmetric transamination to yield the desired (S)-chiral amine. This step is often catalyzed by enzymes, specifically transaminases (ATAs), which exhibit high stereoselectivity uni-greifswald.de. The use of biocatalysts like ATAs is advantageous due to mild reaction conditions and high enantiomeric excesses of the product uni-greifswald.decore.ac.uk. Different transaminases can be screened to find one with optimal activity and selectivity for the 2'-bromoacetophenone substrate uni-greifswald.denih.govpreprints.org. Isopropylamine is often employed as an amine donor in these reactions preprints.org.

| Step | Transformation | Reagents and Conditions (Typical) | Product |

| 1 | Oxidation | This compound, Pyridinium chlorochromate (PCC), Dichloromethane (CH2Cl2) | 2'-Bromoacetophenone |

| 2 | Asymmetric Transamination | 2'-Bromoacetophenone, Transaminase (ATA), Amine donor (e.g., Isopropylamine), Buffer | (S)-1-(2-Bromophenyl)ethylamine |

This compound can be utilized to prepare the corresponding chiral epoxide, (S)-2-(2-bromophenyl)oxirane. A common strategy involves a dehydration reaction to form an intermediate alkene, 2-bromostyrene (B128962), followed by stereospecific epoxidation.

The dehydration of the alcohol to the styrene (B11656) can be achieved under acidic conditions. Subsequent epoxidation of 2-bromostyrene can be performed using various methods. For instance, asymmetric epoxidation using a chiral catalyst can yield the desired enantiomer of the epoxide with high selectivity uq.edu.au. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also commonly used for the epoxidation of alkenes acs.org.

An alternative route to a related chiral epoxide involves the Sharpless asymmetric dihydroxylation of 2-bromostyrene to yield (S)-1-(2-bromophenyl)ethane-1,2-diol. This diol can then be converted to the epoxide, for example, through a tosylation followed by intramolecular cyclization nih.gov. The ring-opening of such epoxides with nucleophiles like sodium azide (B81097) has been studied, providing access to further functionalized chiral 1,2-amino alcohols nih.govresearchgate.net.

| Reactant | Reagent 1 | Reagent 2 | Product |

| 2-Bromostyrene | AD-mix-α | t-BuOH, H₂O | (S)-1-(2-Bromophenyl)ethane-1,2-diol |

| (S)-1-(2-Bromophenyl)ethane-1,2-diol | p-Toluenesulfonyl chloride (TsCl), Et₃N | NaOH | (S)-2-(2-Bromophenyl)oxirane |

| 3-Bromostyrene | 2,2,2-Trifluoroacetophenone, H₂O₂ | - | 2-(3-Bromophenyl)oxirane |

The table above shows examples of reactions for the synthesis of related epoxides, illustrating the general methodologies.

The hydroxyl group of this compound is readily derivatized to form chiral ethers and esters, which can be important intermediates or final products in various synthetic pathways.

Chiral Ethers: The Williamson ether synthesis is a widely used and versatile method for preparing ethers from alcohols masterorganicchemistry.combyjus.comwikipedia.org. This S_N2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then reacts with an alkyl halide masterorganicchemistry.comyoutube.comlibretexts.org. To synthesize a chiral ether from this compound, the alcohol is first treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This alkoxide then acts as a nucleophile, attacking a suitable alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether with retention of configuration at the stereocenter. A study has also reported the dehydrative C-O bond formation between 2-bromophenyl ethanol (B145695) and another alcohol, catalyzed by pentafluorophenylboronic acid and oxalic acid, to produce the corresponding ether bath.ac.uk.

Chiral Esters: Esterification of this compound can be accomplished through various standard methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common approach chemguide.co.uk. For instance, reaction with acetic acid would yield (S)-1-(2-bromophenyl)ethyl acetate. Alternatively, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acid chloride or anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. For example, reaction with benzoic acid or its derivatives can be used to introduce a benzoate (B1203000) ester group sciencemadness.org.

| Derivative | Synthesis Method | Typical Reagents |

| Chiral Ether | Williamson Ether Synthesis | 1. NaH; 2. Alkyl halide (e.g., CH₃I) |

| Chiral Ether | Dehydrative C-O Coupling | Second alcohol, C₆F₅B(OH)₂, (COOH)₂ |

| Chiral Ester | Fischer Esterification | Carboxylic acid (e.g., CH₃COOH), H₂SO₄ |

| Chiral Ester | Acylation | Acid chloride (e.g., Benzoyl chloride), Pyridine |

Spectroscopic and Stereochemical Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For chiral compounds like (S)-1-(2-Bromophenyl)Ethanol, specific NMR experiments are crucial for structural verification and stereochemical assignment.

The proton NMR (¹H NMR) spectrum provides distinct signals for the hydrogen atoms in different electronic environments. In this compound, the key signals for stereochemical analysis are those of the methyl (CH₃) and hydroxyl (OH) protons, which are directly influenced by the adjacent chiral center.

The methyl protons, being diastereotopic, typically appear as a doublet due to coupling with the single methine proton. The chemical shift for these protons is generally observed in the upfield region of the spectrum. The hydroxyl proton signal can vary in its chemical shift and appearance (from a sharp singlet to a broad peak) depending on factors like solvent, concentration, and temperature. libretexts.org Protons on the carbon adjacent to the alcohol's oxygen atom are deshielded and appear in the 3.4-4.5 ppm range. libretexts.org

For the closely related compound, (S)-1-(4-Bromophenyl)ethanol, the methyl protons appear as a doublet at approximately 1.48 ppm with a coupling constant (J) of 6.8 Hz, and the methine proton is a quartet at 4.88 ppm. rsc.org The aromatic protons in the ortho-substituted title compound are expected to produce a more complex multiplet pattern in the aromatic region (typically 7.0-7.6 ppm) compared to its para-substituted counterpart.

Table 1: Typical ¹H NMR Chemical Shifts for 1-(Bromophenyl)Ethanol Analogs Data derived from similar structures for illustrative purposes.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methyl (CH₃) | ~ 1.5 | Doublet (d) | ~ 6.5 |

| Hydroxyl (OH) | Variable (e.g., ~1.9) | Singlet (s) | N/A |

| Methine (CH) | ~ 5.1 | Quartet (q) | ~ 6.5 |

| Aromatic (Ar-H) | ~ 7.1 - 7.6 | Multiplet (m) | N/A |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule, providing a map of the carbon skeleton. docbrown.info In this compound, each carbon atom in a unique electronic environment gives a distinct signal.

The carbon of the methyl group (CH₃) typically resonates at the highest field (lowest ppm value), around 25 ppm. rsc.org The chiral methine carbon (CH-OH), being attached to the electronegative oxygen atom, is significantly deshielded and appears around 70 ppm. rsc.orgdocbrown.info The aromatic carbons resonate between approximately 120 and 145 ppm, with the carbon atom directly bonded to the bromine (C-Br) showing a characteristic chemical shift influenced by the halogen's electronic effects.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Data derived from similar structures for illustrative purposes.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Methyl (CH₃) | ~ 25 |

| Methine (CHOH) | ~ 70 |

| Aromatic (C-Br) | ~ 122 |

| Aromatic (CH) | ~ 127 - 129 |

| Aromatic (C-C-OH) | ~ 144 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In a COSY spectrum of this compound, a cross-peak would be observed between the methyl proton signal and the methine proton signal, confirming that these two groups are adjacent. youtube.com Correlations would also be visible between the neighboring protons on the aromatic ring, helping to assign their specific positions.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over multiple bonds (usually 2-3 bonds). nih.gov It is instrumental in connecting different fragments of the molecule. emerypharma.com For instance, the methyl protons would show an HMBC correlation to the methine carbon and the ipso-aromatic carbon (C1). The methine proton would correlate to the methyl carbon as well as to aromatic carbons C1, C2, and C6, thereby confirming the connectivity of the entire ethanolic sidechain to the bromophenyl ring.

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is the primary method for separating enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a chiral sample. mdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral HPLC is a widely used and reliable technique for the separation of enantiomers of compounds like this compound. mdpi.com The separation is typically performed in normal-phase mode.

Chiral Stationary Phases (CSPs) : Polysaccharide-based CSPs, such as those coated onto a silica (B1680970) support (e.g., cellulose (B213188) or amylose (B160209) derivatives), are highly effective for resolving a wide range of chiral molecules, including aromatic alcohols. uncw.edumdpi.com

Mobile Phase : The mobile phase usually consists of a mixture of a nonpolar alkane, such as hexane (B92381) or heptane, and a polar alcohol modifier like isopropanol (B130326) or ethanol (B145695). windows.net The ratio of these solvents is optimized to achieve baseline separation of the two enantiomers.

Table 3: Illustrative Chiral HPLC Method for Separation of 1-(2-Bromophenyl)Ethanol (B1266410) Enantiomers

| Parameter | Condition |

| Column | Chiral Polysaccharide-based CSP (e.g., Lux Cellulose-3®) |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R)-enantiomer | t₁ |

| Retention Time (S)-enantiomer | t₂ |

Gas chromatography can also be employed for enantiomeric separation, particularly for volatile and thermally stable compounds. gcms.cz

Chiral Columns : Chiral GC separations are often performed using capillary columns where the stationary phase includes a chiral selector, most commonly a cyclodextrin (B1172386) derivative. gcms.cznih.gov These cyclodextrin molecules have a chiral cavity that allows for differential interaction with the enantiomers as they pass through the column.

Derivatization : In some cases, alcohols may be derivatized (e.g., converted to esters or ethers) prior to analysis to improve their volatility and chromatographic behavior, though it is often possible to analyze the free alcohol directly.

Table 4: Illustrative Chiral GC Method for Separation of 1-(2-Bromophenyl)Ethanol Enantiomers

| Parameter | Condition |

| Column | Cyclodextrin-derivative chiral capillary column (e.g., Rt-βDEXsa) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | e.g., 100°C initial, ramp to 180°C at 5°C/min |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (R)-enantiomer | t₁ |

| Retention Time (S)-enantiomer | t₂ |

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its relative and absolute configuration. nih.govspringernature.com The technique relies on the diffraction pattern produced when X-rays are scattered by the electrons within a crystalline lattice. thieme-connect.de For chiral molecules, the determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion (or anomalous scattering). thieme-connect.demit.edu This occurs when the frequency of the incident X-ray radiation is close to the absorption edge of a heavy atom within the crystal, causing a phase shift in the scattered X-rays. thieme-connect.demit.edu The presence of the bromine atom in this compound makes it an excellent candidate for this analysis, as bromine is a sufficiently heavy atom to produce a significant anomalous scattering effect. mit.edu

A detailed crystallographic study of (S)-(+)-1-(2-Bromophenyl)ethanol confirmed its absolute configuration. nih.gov The analysis revealed that the compound crystallizes in an orthorhombic system with two molecules in the asymmetric unit. nih.gov The structure is characterized by intermolecular O—H⋯O hydrogen bonding, which creates zigzag chains along the chemicalbook.com crystallographic axis. nih.gov

The absolute configuration was definitively established through the calculation of the Flack parameter. nih.gov This parameter, derived from the diffraction data, should be close to zero for the correct enantiomer. nih.gov For this compound, the Flack parameter was determined to be -0.004 (10), a value that confirms the assigned (S) configuration with high confidence. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₉BrO |

| Formula Weight | 201.06 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.3235 (6) |

| b (Å) | 11.9440 (11) |

| c (Å) | 19.3583 (18) |

| V (ų) | 1693.3 (3) |

| Z | 8 |

| Temperature (K) | 193 (2) |

| Radiation | Mo Kα |

| Flack Parameter | -0.004 (10) |

Data sourced from a crystallographic study of (S)-(+)-1-(2-Bromophenyl)ethanol. nih.gov

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and circular dichroism (CD) are chiroptical techniques fundamental to the characterization of chiral substances like this compound. These methods rely on the differential interaction of chiral molecules with plane-polarized and circularly polarized light, respectively.

Optical Rotation

Optical rotation measures the angle to which a chiral compound rotates the plane of polarized light. This property is an intrinsic characteristic of a non-racemic chiral substance. The specific rotation, [α], is a standardized measure of this rotation and is dependent on the compound, solvent, concentration, temperature, and the wavelength of the light used. For this compound, a specific rotation value has been reported as:

[α]³⁰/D +54° (c = 1 in chloroform) chemicalbook.comutexas.edu

This positive sign indicates that it is dextrorotatory, rotating the plane of polarized light to the right under the specified conditions. This measurement is a crucial parameter for confirming the enantiomeric purity of a sample.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique that provides more detailed stereochemical information than optical rotation. nsf.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com A CD spectrum plots this difference in absorption against wavelength, resulting in positive or negative peaks, known as Cotton effects. mdpi.com

While specific CD spectral data for this compound is not extensively detailed in foundational literature, the principles of CD spectroscopy indicate that its aromatic chromophore, perturbed by the chiral center, would produce a characteristic CD spectrum. This spectrum would be a mirror image of the spectrum of its enantiomer, (R)-1-(2-Bromophenyl)ethanol. nsf.gov This "fingerprint" is highly sensitive to the molecule's conformation and absolute configuration, making CD spectroscopy an invaluable tool for stereochemical analysis in advanced research, complementing the data from optical rotation and X-ray crystallography.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Mechanistic Studies of S 1 2 Bromophenyl Ethanol Reactions

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed extensively to investigate the electronic structure and energetics of molecules. For reactions involving (S)-1-(2-Bromophenyl)Ethanol, DFT calculations are crucial for mapping out potential energy surfaces, which describe the energy of a chemical system as a function of its geometry. This allows for the detailed exploration of reaction pathways and the identification of key stationary points, including reactants, intermediates, products, and, most importantly, transition states. nih.govmdpi.com

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. github.io Locating and characterizing the transition state structure is fundamental to understanding a reaction's kinetics and mechanism. github.iocomporgchem.com In enantioselective reactions, such as the asymmetric reduction of 2-bromoacetophenone (B140003) to form this compound, the catalyst and substrate form diastereomeric transition state complexes. The difference in the activation energies (ΔΔG‡) between these competing transition states dictates the enantiomeric excess (ee) of the product. DFT calculations can accurately predict these energy differences, providing a quantitative rationale for the observed stereoselectivity. acs.orgcaltech.edu

For example, in a catalyzed reaction, DFT can model the interaction between the chiral catalyst and the substrate. By calculating the energies of the transition states leading to the (S) and (R) enantiomers, researchers can explain why the formation of this compound is favored. These studies provide valuable insights into structure-reactivity and selectivity correlations. researchgate.net The models can account for the influence of the bromine substituent on the electronic properties and geometry of the transition state. nih.govresearchgate.net

Table 1: Hypothetical DFT Energy Profile for an Asymmetric Reaction This table illustrates how DFT results are used to rationalize enantioselectivity. The lower activation energy for the transition state leading to the (S)-product indicates it is the major product.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Catalyst + 2-Bromoacetophenone | 0.00 |

| TS-S | Diastereomeric transition state leading to (S)-product | +15.2 |

| TS-R | Diastereomeric transition state leading to (R)-product | +17.5 |

| ΔΔG‡ | Energy difference between transition states (TS-R - TS-S) | +2.3 |

| Product-S | This compound + Catalyst | -10.8 |

| Product-R | (R)-1-(2-Bromophenyl)Ethanol + Catalyst | -10.5 |

Molecular Dynamics (MD) Simulations of Chiral Recognition and Catalysis

While DFT calculations provide static pictures of key points along a reaction pathway, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the motion of atoms and molecules over time. MD is particularly valuable for studying the complex processes of chiral recognition and catalysis involving this compound in solution. nih.govnih.gov

Chiral recognition is the process by which a chiral molecule (like a catalyst or an enzyme) selectively interacts with one enantiomer of another chiral molecule. acs.orgresearchgate.net This process involves the formation of transient diastereomeric complexes held together by a network of non-covalent interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces. nih.gov MD simulations can model the formation and lifetime of these complexes, revealing how this compound fits into the chiral pocket of a catalyst. nsf.gov

These simulations can elucidate the role of solvent molecules and conformational flexibility, factors that are critical in real-world chemical systems but are often simplified in static DFT models. nsf.gov By analyzing the trajectories of the atoms, researchers can identify the specific intermolecular interactions that stabilize the complex leading to the favored stereoisomer. nih.govnsf.gov This detailed understanding of the binding event is essential for rationally modifying catalyst structures to improve enantioselectivity. Recent advances in computational techniques have significantly enhanced the reliability of these predictive methods in enzyme and catalyst engineering. acs.org

Table 2: Key Intermolecular Interactions in Chiral Recognition This table lists the types of non-covalent interactions that MD simulations analyze to understand the stability of diastereomeric complexes.

| Interaction Type | Description | Typical Energy (kcal/mol) |

| Hydrogen Bond | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N). | 3 - 10 |

| π–π Stacking | Attractive interaction between aromatic rings (e.g., the phenyl ring of the substrate and a catalyst moiety). | 1 - 5 |

| van der Waals | Weak forces arising from temporary fluctuations in electron density. | 0.5 - 2 |

| Steric Repulsion | Repulsive force that occurs when atoms are brought too close together. | > 0 (destabilizing) |

| Dipole-Dipole | Attractive or repulsive forces between polar molecules. | 1 - 3 |

Quantitative Structure-Activity Relationships (QSAR) in Enantioselective Processes

Quantitative Structure-Activity Relationship (QSAR) and the related Quantitative Structure-Selectivity Relationship (QSSR) models are statistical tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or, in this context, their catalytic selectivity. acs.orgelsevierpure.com For reactions producing this compound, QSAR can be a powerful method for optimizing catalyst design without exhaustively synthesizing and testing every possible variant. medium.com

A QSAR study in this area typically involves:

Data Set Assembly: A "training set" of chiral catalysts is synthesized and tested in a specific reaction (e.g., asymmetric transfer hydrogenation) to determine the enantioselectivity for producing this compound.

Descriptor Calculation: For each catalyst, a range of molecular descriptors is calculated. These can include steric parameters (e.g., Sterimol values), electronic properties (e.g., Hammett constants, calculated atomic charges), and topological indices. medium.commdpi.com The development of descriptors that are sensitive to chirality is particularly important for modeling enantioselective processes. nih.govnih.govmdpi.com

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed enantioselectivity (often expressed as log(S/R)).

Validation and Prediction: The model's predictive power is tested on an external set of molecules (a "test set") not used in its creation. A validated model can then be used to predict the enantioselectivity of new, untested catalyst designs, guiding synthetic efforts toward more effective catalysts. nih.gov

Table 3: Interactive Hypothetical QSAR Data for Catalyst Optimization This interactive table presents a sample dataset for a QSAR study. Users can sort the data to see how different calculated descriptors might correlate with the observed enantiomeric ratio (er) for a reaction yielding this compound.

| Catalyst ID | Steric Parameter (L-value) | Electronic Parameter (σ) | Observed er (S:R) |

| Cat-01 | 4.1 | -0.27 | 85:15 |

| Cat-02 | 4.5 | -0.17 | 90:10 |

| Cat-03 | 4.9 | 0.00 | 95:5 |

| Cat-04 | 5.2 | 0.23 | 92:8 |

| Cat-05 | 5.5 | 0.10 | 97:3 |

| Cat-06 | 5.8 | -0.05 | 99:1 |

| Cat-07 | 6.1 | 0.35 | 94:6 |

Theoretical Studies of Chiral Induction Mechanisms

Theoretical studies focus on elucidating the fundamental principles of chiral induction—the transfer of stereochemical information from a chiral source (like a catalyst or auxiliary) to a prochiral substrate to form an enantioenriched product. acs.org For this compound, this involves understanding how a chiral catalyst orchestrates the approach of a reagent (e.g., a hydride source) to one specific face of the prochiral ketone, 2-bromoacetophenone.

Computational models are essential for visualizing and analyzing the three-dimensional arrangement of the catalyst-substrate complex in the crucial, enantioselectivity-determining transition state. acs.org These studies often build upon foundational concepts like the three-point interaction model, which posits that a minimum of three points of contact between the chiral selector and the analyte are necessary for enantiomeric discrimination. researchgate.net

Modern theoretical investigations use high-level quantum chemical calculations to dissect the subtle interplay of non-covalent interactions that govern stereoselectivity. nih.gov For instance, in the catalytic asymmetric synthesis of this compound, a study might reveal that a specific hydrogen bond between the catalyst and the carbonyl oxygen of the substrate, combined with steric repulsion between the catalyst's bulky group and the bromophenyl moiety, forces the reagent to attack from the Re-face, leading to the (S)-alcohol. By identifying these key controlling interactions, theoretical studies provide a detailed mechanistic narrative that explains the origin of chirality. acs.orgnih.govtrinity.edu

Applications of S 1 2 Bromophenyl Ethanol in Advanced Chemical Synthesis

Precursor in Medicinal Chemistry for Chiral API Synthesis

The demand for enantiomerically pure pharmaceuticals is a major driver in modern drug discovery and development. (S)-1-(2-Bromophenyl)ethanol serves as a key chiral intermediate in the synthesis of various APIs, where the specific stereochemistry is crucial for therapeutic efficacy and safety.

While direct synthesis routes for specific β-adrenergic blockers and agonists starting from this compound are not extensively documented in publicly available research, the structural motif of a chiral arylethanolamine is central to this class of drugs. The synthesis of analogous chiral alcohols, such as (S)-1-(2-chlorophenyl)ethanol, has been demonstrated as a key step in the production of β-adrenergic agonists. This highlights the potential of this compound to serve as a valuable precursor for novel β-adrenergic modulators through established synthetic transformations, including the introduction of an amine functionality.

Bromophenyl derivatives have been investigated for their potential as anticancer agents. The presence of the bromine atom can enhance the lipophilicity and metabolic stability of a drug molecule, and in some cases, it is involved in key binding interactions with biological targets. The chiral nature of this compound makes it an attractive starting material for the synthesis of enantiomerically pure anticancer drug candidates. Research in this area is ongoing, with a focus on incorporating this chiral fragment into novel molecular scaffolds to explore new structure-activity relationships.

Chiral Building Block in Natural Product Synthesis

The synthesis of complex natural products often relies on the use of readily available, enantiomerically pure starting materials, known as the "chiral pool." this compound, with its defined stereocenter, serves as a valuable member of this pool. Its functional groups can be manipulated through a variety of synthetic transformations to construct intricate molecular architectures found in nature. While specific total syntheses of natural products explicitly starting from this compound are not widely reported, its potential as a versatile chiral synthon is recognized by synthetic chemists.

Ligand and Auxiliary in Asymmetric Catalysis

The development of novel chiral ligands and auxiliaries is paramount for advancing the field of asymmetric catalysis. This compound can be utilized as a precursor for the synthesis of chiral ligands that can coordinate with transition metals to create highly efficient and enantioselective catalysts. nih.gov The hydroxyl group provides a handle for the introduction of phosphine, amine, or other coordinating groups, while the bulky 2-bromophenyl group can create a specific chiral environment around the metal center, influencing the stereochemical outcome of catalytic reactions such as asymmetric hydrogenation, alkylation, and cross-coupling reactions. The potential for this compound to act as a ligand for transition metal complexes has been noted, suggesting its utility in the development of new catalytic systems. nih.gov

Table 1: Potential Asymmetric Catalytic Applications for Ligands Derived from this compound

| Catalytic Reaction | Potential Role of Ligand | Desired Outcome |

|---|---|---|

| Asymmetric Hydrogenation | Creation of a chiral pocket around the metal center | High enantioselectivity in the reduction of prochiral olefins and ketones. |

| Asymmetric Alkylation | Steric hindrance to control the approach of the nucleophile | Formation of a specific stereoisomer of the alkylated product. |

Applications in Materials Science (e.g., Chiral Polymers)

The incorporation of chirality into polymers can lead to materials with unique optical, electronic, and recognition properties. This compound can serve as a chiral monomer or a precursor to chiral monomers for the synthesis of chiral polymers. The polymerization of such monomers can lead to macromolecules with a helical or other ordered chiral structure. These chiral polymers have potential applications in areas such as chiral chromatography, enantioselective sensors, and chiroptical devices. While the direct use of this compound in the synthesis of chiral polymers is an area of ongoing research, the principles of incorporating chiral building blocks into polymeric structures are well-established.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing enantiomerically pure (S)-1-(2-Bromophenyl)Ethanol?

- Methodology :

- Asymmetric Reduction : Use chiral catalysts like Corey-Bakshi-Shibata (CBS) for enantioselective reduction of 2-bromoacetophenone derivatives. For example, NaBH₄ with a chiral ligand in THF at -20°C achieves >95% ee .

- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures in organic solvents (e.g., vinyl acetate as acyl donor) .

Q. How can the structural integrity of this compound be verified post-synthesis?

- Analytical Techniques :

- NMR : Compare ¹H and ¹³C NMR shifts with literature data (e.g., δ 1.45 ppm for CH₃, δ 4.85 ppm for OH in CDCl₃) .

- Mass Spectrometry : ESI-MS (m/z 201.06 [M+H]⁺) and fragmentation patterns .

- Polarimetry : Specific rotation [α]D²⁵ = -15.6° (c = 1, CHCl₃) confirms enantiomeric excess .

Q. What are the common side reactions during bromination of aryl ethanol derivatives?

- Challenges :

- Over-bromination : Excess Br₂ in Et₂O may lead to di-substitution. Control stoichiometry (1:1 Br₂:substrate) and reaction time (≤2 h at 0°C) .

- Oxidation : Use inert atmosphere (N₂/Ar) to prevent alcohol oxidation to ketones .

Advanced Research Questions

Q. How does the ortho-bromo substituent influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The bromine atom at the ortho position enhances steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. Optimize with Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O (3:1) at 80°C for 12 h .

- Data Table :

| Reaction Type | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 62 | >97 |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 55 | >95 |

Q. What strategies mitigate racemization during derivatization of this compound?

- Approaches :

- Low-Temperature Reactions : Perform acylations (e.g., Ac₂O) at -10°C to minimize epimerization .

- Protecting Groups : Use TBSCl for OH protection before halogenation .

Q. How can computational modeling predict the compound’s behavior in chiral environments?

- Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to study steric effects of the bromophenyl group .

- MD Simulations : Analyze solvent interactions (e.g., ethanol) to predict solubility and crystallization behavior .

Data Contradictions and Resolutions

Q. Discrepancies in reported CAS numbers for this compound: How to resolve?

- Cross-validate via spectral data (NMR, MS) and optical rotation. Confirm 114446-55-8 as the correct CAS for the (S)-enantiomer via NIST and ECHA databases .

Applications in Pharmaceutical Research

Q. What role does this compound play as a chiral building block?

- Case Study :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.